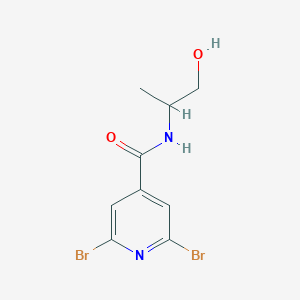
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, it is related to “2,6-Dibromopyridine”, which is a halogenated heterocycle2.
Synthesis Analysis
There is no specific information available on the synthesis of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, a related compound, “2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine”, was synthesized via condensation reactions3.Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” is not explicitly available. However, a related compound, “2,6-Dibromo-4-(1-hydroxy-2-propanyl)phenol”, has a molecular formula of C9H10Br2O24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, a related compound, “2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine”, was used in Suzuki cross-coupling reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” are not explicitly available. However, a related compound, “2,6-Dibromo-4-(1-hydroxy-2-propanyl)phenol”, has a density of 1.8±0.1 g/cm3, boiling point of 322.9±37.0 °C at 760 mmHg, and a flash point of 149.1±26.5 °C4.Safety And Hazards
The safety and hazards of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” are not explicitly available. However, “2,6-Dibromopyridine”, a related compound, has hazard statements H300, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2.
Direcciones Futuras
There is no specific information available on the future directions of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, research into related compounds suggests potential applications in the development of new anti-tubercular agents5.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.
Propiedades
IUPAC Name |
2,6-dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O2/c1-5(4-14)12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPACJBSUVJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

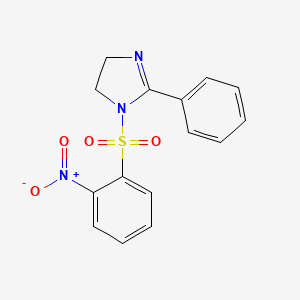
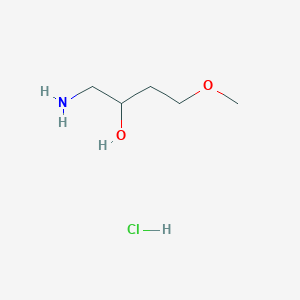
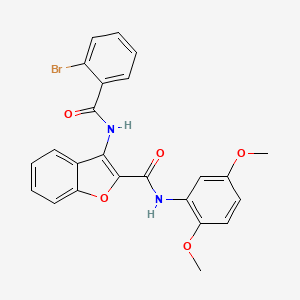
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)
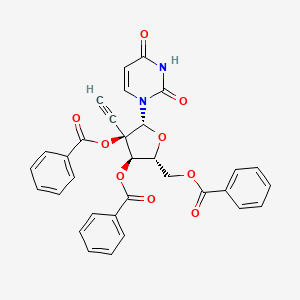


![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
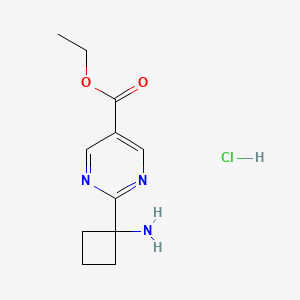
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)